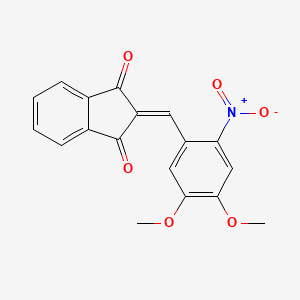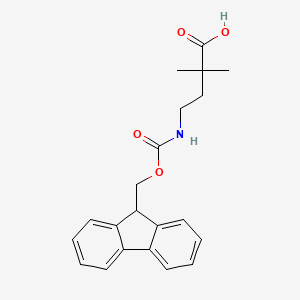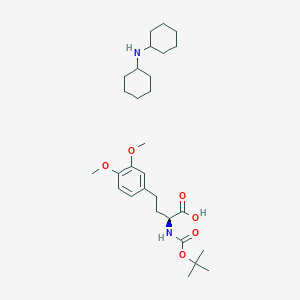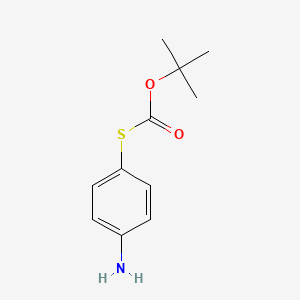
2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione (2-DNP) is a highly versatile organic compound that has been used extensively in organic synthesis and in a variety of scientific research applications. It is a colorless crystalline solid with a melting point of 107-109 °C and a boiling point of 250-252 °C. 2-DNP is used in a wide range of laboratory experiments, from polymer synthesis to medicinal chemistry. It is also a useful building block for the synthesis of various compounds, including pharmaceuticals.
Scientific Research Applications
2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione has been used in a variety of scientific research applications, including polymer synthesis, medicinal chemistry, drug development, and drug delivery. It has also been used in the synthesis of a variety of compounds, including pharmaceuticals. It has been used to create polymers with a range of properties, including biocompatibility, biodegradability, and resistance to heat and chemicals. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents.
Mechanism of Action
2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione acts as a catalyst in the synthesis of various compounds. It has been used to catalyze the formation of polymers from monomers, and to catalyze the formation of pharmaceuticals from other compounds. It has also been used to catalyze the formation of catalysts from other compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased alertness, improved memory, and improved coordination.
Advantages and Limitations for Lab Experiments
2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored for long periods of time. However, it can be toxic in high concentrations, and it can react with other compounds to form potentially hazardous products.
Future Directions
For the use of 2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione include further research into its potential biochemical and physiological effects, as well as its potential applications in drug development, drug delivery, and polymer synthesis. It could also be used to create catalysts for the synthesis of various compounds, including pharmaceuticals. Additionally, further research into its use as a catalyst in the synthesis of polymers could lead to the development of new polymers with a range of properties. Finally, further research into its potential toxicity and reactivity could lead to the development of safer and more efficient laboratory protocols for its use.
Synthesis Methods
2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione is synthesized by the reaction of 4,5-dimethoxy-2-nitrophenol and formaldehyde in the presence of an acid catalyst, such as sulfuric acid. The reaction takes place at room temperature and produces a colorless crystalline solid. The yield of the reaction is typically around 80%.
properties
IUPAC Name |
2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-24-15-8-10(14(19(22)23)9-16(15)25-2)7-13-17(20)11-5-3-4-6-12(11)18(13)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUAOKCKZVITLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6360596.png)

